molecular formula C17H14N2O2S2 B2382322 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421528-82-6

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2382322
CAS No.: 1421528-82-6
M. Wt: 342.43
InChI Key: UPTVXRSIGQLUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H14N2O2S2 and its molecular weight is 342.43. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Studies and Heterocycles Formation

Urea derivatives have been utilized in stereochemical studies, particularly in understanding the formation of saturated heterocycles. Research demonstrates the synthesis of thiourea and urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols and cyclohexanols, showing the potential of these compounds in generating 1,3-heterocycles with specific configurations, supporting the role of 1,3-difunctional cyclopentanes in ring closure when forming 1,3-heterocycles with a delocalized π bond system (Fülöp, Bernáth, & Sohár, 1985).

Gelation and Physical Properties Tuning

Another study highlights the ability of urea derivatives to form hydrogels in various acidic environments, with the morphology and rheology of these gels dependent on the anion identity. This finding is significant for tuning the gels' physical properties and opens up new avenues for materials science applications (Lloyd & Steed, 2011).

Acetylcholinesterase Inhibition

In the field of biochemistry, flexible urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, optimizing spacer length and conformational flexibility for efficient interaction with enzyme hydrophobic binding sites. This research contributes to the understanding of how structural modifications affect biological activity, potentially leading to novel inhibitors (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Neuropeptide Y5 Receptor Antagonism

The optimization of urea derivatives for in vitro potency against the neuropeptide Y5 receptor illustrates the potential of these compounds in developing treatments for conditions influenced by this receptor. The study shows the importance of stereochemistry and molecular modifications in enhancing receptor affinity (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Cytokinin-like Activity and Rooting Enhancement

Urea derivatives also exhibit cytokinin-like activity, influencing cell division and differentiation in plants. Forchlorofenuron (CPPU) and thidiazuron (TDZ) are examples of urea cytokinins with applications in in vitro plant morphogenesis studies. This area of research provides valuable insights into the role of synthetic compounds in plant biology and agriculture (Ricci & Bertoletti, 2009).

Properties

IUPAC Name

1-phenyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTVXRSIGQLUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.